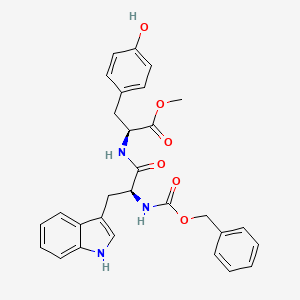

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate

Beschreibung

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is a chiral organic compound featuring a complex arrangement of functional groups:

- Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, enhancing stability during synthesis .

- 1H-Indol-3-yl moiety: A heteroaromatic system known for its role in bioactive molecules, including enzyme inhibitors and receptor ligands .

- 4-Hydroxyphenylpropanoate ester: A phenolic ester contributing to solubility and metabolic stability .

- Dual stereocenters: The (S,S)-configuration at positions 2 and 2’ ensures stereochemical precision, critical for biological interactions .

This compound is primarily used in medicinal chemistry as a peptidomimetic intermediate, enabling the study of structure-activity relationships (SAR) in drug design .

Eigenschaften

CAS-Nummer |

20762-35-0 |

|---|---|

Molekularformel |

C29H29N3O6 |

Molekulargewicht |

515.6 g/mol |

IUPAC-Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |

InChI |

InChI=1S/C29H29N3O6/c1-37-28(35)26(15-19-11-13-22(33)14-12-19)31-27(34)25(16-21-17-30-24-10-6-5-9-23(21)24)32-29(36)38-18-20-7-3-2-4-8-20/h2-14,17,25-26,30,33H,15-16,18H2,1H3,(H,31,34)(H,32,36)/t25-,26-/m0/s1 |

InChI-Schlüssel |

BSJQWSCBLGKGEA-UIOOFZCWSA-N |

Isomerische SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Kanonische SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Protection of Functional Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis.

Formation of Amide Bonds: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to form amide bonds.

Esterification: The esterification step involves the reaction of carboxylic acids with methanol in the presence of acid catalysts like sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenol moieties.

Reduction: Reduction reactions can target the amide and ester functionalities.

Substitution: Aromatic substitution reactions can occur on the indole and phenol rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Oxidized derivatives of the indole and phenol rings.

Reduction: Reduced forms of the ester and amide groups, potentially leading to alcohols and amines.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with indole and phenolic moieties can exhibit anticancer properties. The specific structure of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate suggests potential interactions with cancer cell signaling pathways. Studies have shown that derivatives of indole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer therapies.

Enzyme Inhibition

The compound's ability to bind to specific enzymes is critical for its application as a drug candidate. The mechanism of action involves modulating enzyme activity through hydrogen bonding and π-π interactions facilitated by its aromatic components. This property positions it as a potential inhibitor for enzymes implicated in various diseases, including cancer and metabolic disorders.

Synthetic Routes

The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate involves several key steps:

- Protection of Functional Groups : Utilizing protecting groups like benzyloxycarbonyl to safeguard amine functionalities.

- Formation of Amide Bonds : Employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

- Esterification : Reacting carboxylic acids with methanol, often in the presence of acid catalysts or coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production

For industrial applications, optimizing these synthetic routes is essential to enhance yield and reduce costs. Continuous flow reactors may be employed to improve efficiency and sustainability during production.

Case Studies

Research studies focusing on similar compounds have highlighted their potential in therapeutic applications:

- Anticancer Studies : Investigations into indole derivatives have shown promise in inhibiting tumor growth in various cancer models.

- Enzyme Interaction Studies : Detailed studies on enzyme inhibitors have demonstrated how structural modifications can enhance binding affinity and specificity.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The indole and phenol moieties can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences

Key Observations :

- Side Chain Variability : The target compound’s indole-containing propanamido group distinguishes it from analogs with aliphatic (e.g., methylbutanamido ) or sulfonamide side chains .

- Protective Groups : Unlike sulfonamide-based analogs , the target uses a Cbz group for amine protection, offering orthogonal deprotection strategies.

Key Observations :

Key Observations :

- Biological Relevance : Indole derivatives often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase , TACE ), though the target compound’s specific activity remains uncharacterized in the provided evidence.

- Solubility : The 4-hydroxyphenyl ester may improve aqueous solubility compared to purely hydrophobic analogs .

Biologische Aktivität

(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate, commonly referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of Functional Groups : The benzyloxycarbonyl (Cbz) group is used to protect amine functionalities during synthesis.

- Formation of Amide Bonds : Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are utilized for amide bond formation.

- Esterification : This step involves reacting carboxylic acids with methanol in the presence of acid catalysts or coupling reagents like DCC (dicyclohexylcarbodiimide) .

The biological activity of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is primarily attributed to its interaction with specific biological targets. The compound can bind to enzymes or receptors, modulating their activity through:

- Hydrogen Bonding : The indole and phenolic moieties facilitate hydrogen bonding, enhancing binding affinity.

- π-π Interactions : These interactions contribute to the specificity and stability of the binding .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this structure, especially against SARS-CoV-2. For instance, indole-based inhibitors derived from similar frameworks have shown effective inhibition of viral replication in low micromolar ranges (EC50 values around 9.14 μM and 10.1 μM for specific derivatives) .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Indole derivatives have been widely studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the hydroxyphenyl group may enhance these effects by increasing solubility and bioavailability .

Case Studies

- Inhibition Studies on Viral Proteases :

- Anticancer Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Notable Activity |

|---|---|---|---|

| (S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate | N/A | 412.48 g/mol | Lacks benzyloxycarbonyl group |

| (S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate | N/A | 515.6 g/mol | Different protective group |

The unique presence of the benzyloxycarbonyl group in our compound provides additional stability and allows for selective deprotection, advantageous in multi-step synthetic processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.